Cas no 15457-50-8 (N-(4-Hydroxyphenyl)benzamide)

N-(4-Hydroxyphenyl)benzamide is a synthetic organic compound characterized by its benzamide core substituted with a 4-hydroxyphenyl group. This structure imparts unique chemical properties, making it valuable in pharmaceutical and materials research. The hydroxyl group enhances solubility in polar solvents, while the benzamide moiety provides stability and reactivity for further functionalization. It serves as a versatile intermediate in the synthesis of bioactive molecules, including potential drug candidates and polymer precursors. Its well-defined crystalline form ensures consistent purity, facilitating precise experimental applications. The compound's balanced hydrophilicity and lipophilicity make it suitable for studies requiring controlled solubility profiles.
N-(4-Hydroxyphenyl)benzamide structure
N-(4-Hydroxyphenyl)benzamide structure
Product Name:N-(4-Hydroxyphenyl)benzamide
CAS No:15457-50-8
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00454145
CID:148603
PubChem ID:459327
Update Time:2025-05-24

N-(4-Hydroxyphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-(4-hydroxyphenyl)-
    • N-(4-Hydroxyphenyl)benzamide
    • p-(N-Benzoylamino)phenol
    • 4-(Benzoylamino)phenol
    • 4-(N-Benzoylamino)phenol
    • 4’-Hydroxybenzanilide
    • 4-Benzamidophenol
    • Benzanilide,4’-hydroxy-
    • N-Benzoyl-4-aminophenol
    • MDL: MFCD00454145
    • Inchi: 1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16)
    • InChI Key: CVPWYDXAVJCNAG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)NC1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 213.07903
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 49.33

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N-(4-Hydroxyphenyl)benzamide Suppliers

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(CAS:15457-50-8)N-(4-Hydroxyphenyl)benzamide
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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:30
Price ($):267.0/726.0/1063.0
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N-(4-Hydroxyphenyl)benzamide Related Literature

Additional information on N-(4-Hydroxyphenyl)benzamide

Professional Introduction to N-(4-Hydroxyphenyl)benzamide (CAS No. 15457-50-8)

N-(4-Hydroxyphenyl)benzamide, a compound with the chemical formula C13H11NO2 and CAS number 15457-50-8, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both hydroxyl and amide functional groups makes it a versatile scaffold for designing molecules with specific biological activities.

The< strong>N-(4-Hydroxyphenyl)benzamide molecule exhibits a phenyl ring substituted with a hydroxyl group at the 4-position, which is connected to a benzamide moiety. This structural arrangement imparts distinct chemical and pharmacological characteristics, making it a valuable candidate for further investigation. The hydroxyl group can participate in hydrogen bonding interactions, while the amide group can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition processes.

In recent years, there has been growing interest in exploring the pharmacological potential of< strong>N-(4-Hydroxyphenyl)benzamide. Several studies have highlighted its role as an intermediate in the synthesis of more complex pharmaceutical agents. The compound's ability to serve as a precursor for biologically active molecules has been particularly intriguing for researchers working on anti-inflammatory, anti-cancer, and neuroprotective therapies.

One of the most compelling aspects of< strong>N-(4-Hydroxyphenyl)benzamide is its potential application in modulating enzyme activity. Research has demonstrated that derivatives of this compound can interact with various enzymes, influencing their catalytic activity. For instance, studies have shown that certain analogs of< strong>N-(4-Hydroxyphenyl)benzamide can inhibit proteases involved in inflammatory pathways, suggesting their therapeutic potential in conditions such as rheumatoid arthritis and other chronic inflammatory diseases.

The< strong>hydroxyl group at the 4-position of the phenyl ring is particularly noteworthy due to its ability to form hydrogen bonds. This feature is exploited in drug design to enhance binding affinity and selectivity. The< strong>amide group, on the other hand, can engage in multiple interactions with biological targets, including proteins and nucleic acids. These interactions are critical for achieving high specificity and efficacy in drug development.

Recent advancements in computational chemistry have enabled more precise modeling of how< strong>N-(4-Hydroxyphenyl)benzamide interacts with biological targets. Molecular docking studies have been instrumental in identifying key binding sites and optimizing the compound's structure for improved pharmacological activity. These computational approaches have complemented experimental efforts, providing valuable insights into the molecular mechanisms underlying the compound's biological effects.

The synthesis of< strong>N-(4-Hydroxyphenyl)benzamide involves well-established organic chemistry techniques, including condensation reactions between 4-hydroxybenzoic acid derivatives and amine compounds. The reaction conditions can be tailored to produce high yields of the desired product, making it accessible for further functionalization and derivatization.

In conclusion, N-(4-Hydroxyphenyl)benzamide (CAS No. 15457-50-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and interactions with biological targets make it a promising candidate for developing new therapeutic agents. As research continues to uncover new applications for this molecule, its importance in drug discovery is likely to grow even further.

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Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):267.0/726.0/1063.0
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